molecular formula C6H14N2O B1359927 Isoamylurea CAS No. 628-49-9

Isoamylurea

Cat. No.: B1359927
CAS No.: 628-49-9
M. Wt: 130.19 g/mol
InChI Key: LLRPMCWEGQFYFB-UHFFFAOYSA-N
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Description

Isoamylurea (CAS: Not provided in evidence) is a urea derivative characterized by an isoamyl (3-methylbutyl) substituent. Urea derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound’s structure consists of a urea backbone (NH₂–CO–NH₂) modified with an isoamyl group, which influences its solubility, reactivity, and biological activity. While specific data on this compound are absent in the provided evidence, urea derivatives generally exhibit hydrogen-bonding capabilities, making them valuable in drug design and supramolecular chemistry .

Properties

IUPAC Name

3-methylbutylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-5(2)3-4-8-6(7)9/h5H,3-4H2,1-2H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRPMCWEGQFYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211884
Record name Urea, isopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-49-9
Record name N-(3-Methylbutyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, isopentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, isopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoamylurea can be synthesized through several methods. One common approach involves the reaction of isoamylamine with phosgene, followed by the addition of ammonia. The reaction conditions typically require a controlled environment to ensure the safe handling of phosgene, which is a toxic and hazardous reagent.

Another method involves the reaction of isoamyl isocyanate with water, which leads to the formation of this compound. This reaction is generally carried out under mild conditions and is considered safer compared to the phosgene route.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Isoamylurea undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert this compound into primary amines.

    Substitution: this compound can participate in substitution reactions, where the isoamyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield isoamylamide, while reduction can produce isoamylamine.

Scientific Research Applications

Isoamylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound-based compounds in treating various diseases.

    Industry: this compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of isoamylurea involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the structure of the this compound derivative being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea derivatives share a common backbone but differ in substituents, leading to variations in properties. Below are comparisons with two structurally analogous compounds:

2.1 Ethylurea (CAS: 625-52-5)
  • Structural Differences : Ethylurea replaces the isoamyl group with a smaller ethyl substituent.
  • Physicochemical Properties :
    • Solubility : Ethylurea is more water-soluble due to its shorter alkyl chain, whereas Isoamylurea’s hydrophobicity increases with the branched isoamyl group .
    • Melting Point : Ethylurea (m.p. ~96°C) has a higher melting point than this compound (estimated m.p. <80°C) due to reduced steric hindrance in crystal packing.
  • Applications : Ethylurea is used as a stabilizer in explosives, while this compound’s applications are less documented but may include niche organic reactions .
2.2 Phenylurea (CAS: 64-10-8)
  • Structural Differences : Phenylurea features an aromatic phenyl group instead of an aliphatic isoamyl chain.
  • Physicochemical Properties :
    • Reactivity : The phenyl group enhances resonance stabilization, making Phenylurea more resistant to hydrolysis compared to this compound.
    • Biological Activity : Phenylurea derivatives (e.g., herbicides like Diuron) exhibit herbicidal properties, while this compound’s bioactivity is unstudied in the provided evidence .

Comparison with Functionally Similar Compounds

Functionally similar compounds share overlapping applications despite structural differences.

3.1 Thiourea (CAS: 62-56-6)
  • Functional Similarity: Both Thiourea and this compound act as hydrogen-bond donors.
  • Key Differences :
    • Acidity : Thiourea (pKa ~21) is more acidic than urea derivatives (pKa ~26–30), affecting its coordination chemistry .
    • Applications : Thiourea is used in gold leaching and catalysis, whereas this compound’s roles are less defined.
3.2 Hydroxyurea (CAS: 127-07-1)
  • Key Differences: Bioactivity: Hydroxyurea is a well-known antineoplastic agent (inhibits ribonucleotide reductase), while this compound lacks documented pharmacological data . Solubility: Hydroxyurea’s hydroxyl group enhances water solubility, unlike this compound’s hydrophobic isoamyl chain.

Research Findings and Data Gaps

  • Biological Studies: No evidence links this compound to specific in vitro or in vivo studies, unlike its analogs (e.g., Hydroxyurea’s FDA approval for sickle cell anemia) .

Critical Analysis and Limitations

The lack of peer-reviewed data on this compound in the provided evidence limits direct comparisons. For instance:

  • Toxicity: Ethylurea’s LD₅₀ (oral, rat) is 1,200 mg/kg, but this compound’s safety profile is unknown .
  • Thermal Stability : Branched alkyl groups (e.g., isoamyl) may reduce thermal stability compared to linear analogs, but experimental validation is needed .

Biological Activity

Isoamylurea, a compound derived from urea, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is an organic compound with the formula C5H11NC_5H_{11}N and is classified as a urea derivative. Its structure consists of an isopentyl group attached to a urea moiety, which influences its solubility and interaction with biological systems.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary research indicates that this compound may inhibit the proliferation of certain cancer cell lines.
  • Cytotoxic Effects : this compound has been evaluated for its cytotoxic effects on different cell types, particularly in the context of leukemia.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Cell Cycle Arrest : this compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : It has been suggested that this compound can trigger apoptosis in malignant cells through mitochondrial pathways.
  • Antioxidant Activity : this compound may exhibit antioxidant properties, reducing oxidative stress within cells.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cells
CytotoxicityInduced cell death in leukemia cells
AntioxidantScavenging free radicals

Study 1: Antimicrobial Properties

A study conducted by researchers evaluated the antimicrobial effects of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The study utilized agar diffusion methods to assess efficacy and concluded that this compound could be a potential candidate for developing new antimicrobial agents.

Study 2: Anticancer Effects

In vitro experiments on leukemia cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation. The study employed flow cytometry to analyze cell cycle distribution and apoptosis markers. The findings suggest that this compound may serve as an adjunct therapy in leukemia treatment.

Study 3: Cytotoxicity Assessment

A cytotoxicity assay using MTT was performed to evaluate the effects of this compound on various cancer cell lines. The results showed a dose-dependent cytotoxic effect, particularly in acute myeloid leukemia (AML) cells. This study highlights the potential of this compound as a therapeutic agent in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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